

physical properties of 6-Bromopyrazin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromopyrazin-2-amine**

Cat. No.: **B112752**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **6-Bromopyrazin-2-amine**

Introduction

6-Bromopyrazin-2-amine (CAS No: 54237-53-5) is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and a nucleophilic amine group, it serves as a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialty chemicals.^[1]

A thorough understanding of the physical properties of **6-Bromopyrazin-2-amine** is fundamental for its effective application. These properties dictate critical experimental parameters, including appropriate storage conditions, solvent selection for reactions and purifications, and the analytical methods required for its characterization and quality control. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the key physical characteristics of this compound. It integrates available data with standardized experimental protocols, offering a framework for its confident handling, characterization, and utilization in a laboratory setting.

Core Molecular and Physical Characteristics

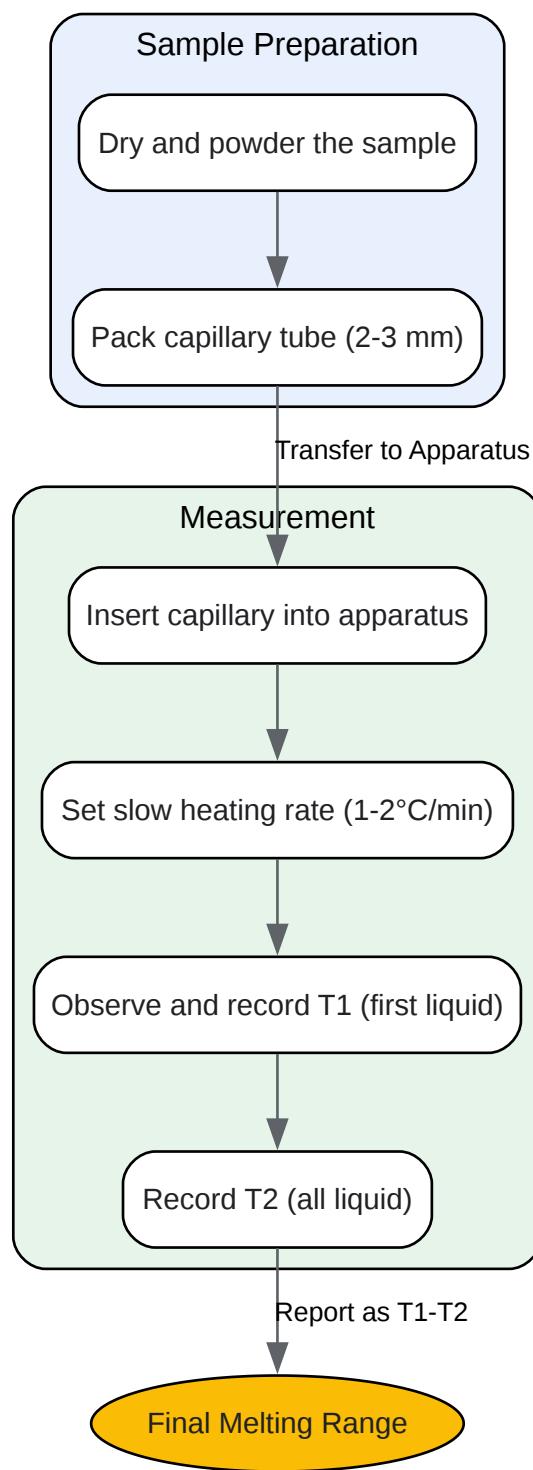
The fundamental identity of **6-Bromopyrazin-2-amine** is defined by its molecular structure and associated physical constants. While some experimental data for this specific isomer is not

widely published, its core attributes can be summarized based on its chemical formula and information from suppliers.

Property	Value	Source(s)
CAS Number	54237-53-5	[1] [2] [3]
Molecular Formula	C ₄ H ₄ BrN ₃	[1] [2]
Molecular Weight	174.00 g/mol	[1] [2]
Appearance	Data not available; related isomers are typically light yellow to brown powders.	[2] [4]
Melting Point	Data not available.	[2]
Boiling Point	Data not available.	[2]
Solubility	Data not available.	[2]
Storage Conditions	Store at 2°C - 8°C, tightly sealed.	[1]

Thermal Properties: Melting Point Analysis

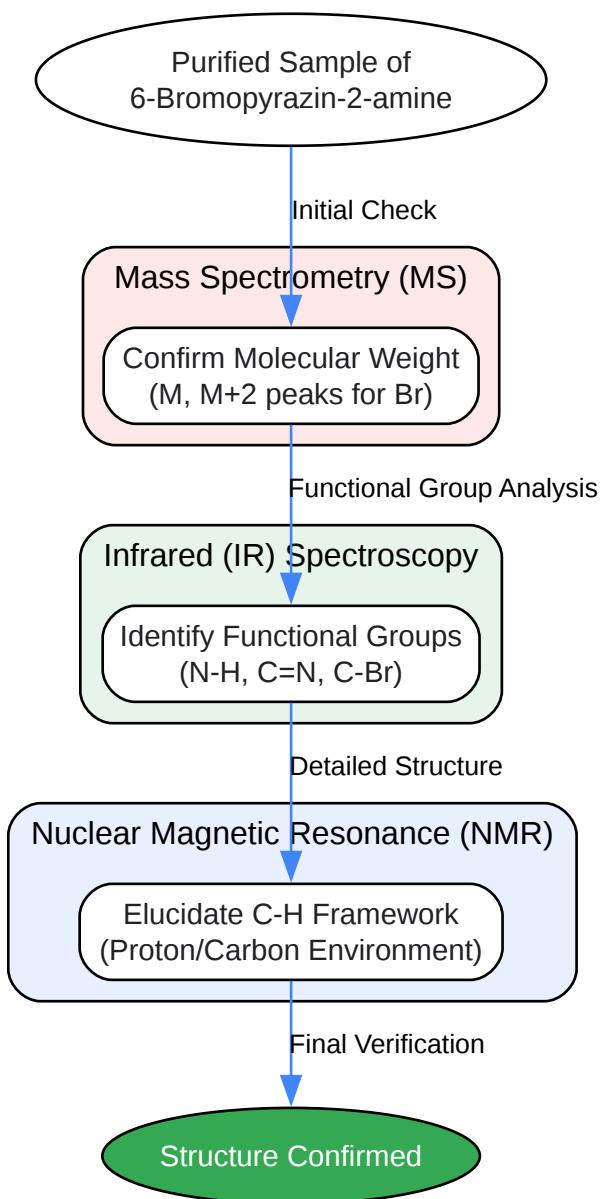
The melting point is a critical physical property that serves as a primary indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure substance, whereas a broad or depressed range typically signifies the presence of impurities.


Causality in Measurement

Accurate melting point determination hinges on a slow, controlled heating rate (typically 1-2°C per minute) as the substance approaches its melting temperature. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to a reading that lags behind the actual temperature of the sample, often resulting in an artificially broad and inaccurate range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting point of a solid sample using a digital melting point apparatus.


- Sample Preparation: Ensure the **6-Bromopyrazin-2-amine** sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a depth of 2-3 mm.
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Optional): Set a rapid heating ramp (10-20°C/min) to quickly determine an approximate melting range. Observe the sample and note the temperature at which it begins to melt.
- Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary tube.
- Controlled Heating: Set the starting temperature to ~15°C below the approximate melting point and a slow heating ramp of 1-2°C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting range is reported as $T_1 - T_2$.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the molecular structure of **6-Bromopyrazin-2-amine**, ensuring it is the correct isomer and free from significant impurities. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structural Confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition. For **6-Bromopyrazin-2-amine**, the presence of bromine is a key distinguishing feature.

- Expected Molecular Ion: The monoisotopic mass is 172.95886 Da.[5][6]
- Key Insight (Bromine Isotopic Pattern): A crucial diagnostic feature is the presence of two major isotopes of bromine, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion: a peak at m/z (M) corresponding to the ^{79}Br -containing molecule and a peak at $m/z+2$ (M+2) of almost equal intensity corresponding to the ^{81}Br -containing molecule. This signature pattern is a powerful confirmation of the presence of a single bromine atom.
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ionization source.
- GC Method: Inject a small volume (e.g., 1 μL) onto a suitable GC column (e.g., a non-polar DB-5 or equivalent). Use a temperature program that allows for the elution of the compound, for example, ramping from 50°C to 250°C at 10°C/min.
- MS Data Acquisition: Acquire the mass spectrum over a range of m/z 50-250.
- Data Analysis: Identify the peak corresponding to **6-Bromopyrazin-2-amine** in the chromatogram. Analyze its mass spectrum, looking specifically for the molecular ion peak and the characteristic M/M+2 isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **6-Bromopyrazin-2-amine** is expected to show characteristic absorptions for its primary amine and aromatic ring system.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Rationale/Comments
Primary Amine (N-H)	Asymmetric & Symmetric Stretch	3300 - 3500 (Two distinct bands)	The presence of two sharp bands is characteristic of a primary (-NH ₂) group. [7][8]
Primary Amine (N-H)	Scissoring (Bend)	1580 - 1650	This band confirms the primary amine structure.[8]
Pyrazine Ring (C=N/C=C)	Stretch	1400 - 1600	Aromatic and heteroaromatic rings show a series of absorptions in this region.
Aromatic C-N	Stretch	1250 - 1335	This strong band is typical for C-N bonds where the carbon is part of an aromatic ring.[8]
C-Br	Stretch	500 - 700	The C-Br stretch appears in the lower frequency (fingerprint) region of the spectrum.

- Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental noise.

- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum for the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.

- ¹H NMR Expectations:
 - Aromatic Protons: The pyrazine ring contains two protons. Due to the electronegativity of the nitrogen atoms and the bromine atom, these protons are expected to appear as distinct signals in the downfield aromatic region (likely > 7.5 ppm). Their splitting pattern will depend on their coupling relationship.
 - Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ signal will disappear due to proton-deuterium exchange, confirming its identity.^[7]
- ¹³C NMR Expectations: The molecule has four unique carbon atoms in the pyrazine ring, which should give rise to four distinct signals in the ¹³C NMR spectrum. Carbons bonded to nitrogen or bromine will be significantly deshielded and appear further downfield.
- Sample Preparation: Dissolve 5-10 mg of **6-Bromopyrazin-2-amine** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm).
- Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Allow the sample to equilibrate to the probe temperature. Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ^1H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: **6-Bromopyrazin-2-amine** is associated with several hazard classifications. It may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[9][10]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9][11]
- Storage: Store in a cool, dry place, away from light. The recommended storage temperature is between 2°C and 8°C (refrigerated).[1] Keep the container tightly closed to prevent moisture absorption and degradation.

Conclusion

6-Bromopyrazin-2-amine is a valuable chemical intermediate whose effective use is predicated on a solid understanding of its physical properties. While some experimental data like a definitive melting point are not readily available in public literature, this guide provides a robust framework for its characterization. By employing the standardized spectroscopic and analytical protocols detailed herein—mass spectrometry to confirm molecular weight and the presence of bromine, IR spectroscopy to verify functional groups, and NMR spectroscopy to

elucidate the precise molecular structure—researchers can confidently verify the identity, purity, and quality of this compound. Adherence to the recommended safety and handling procedures will further ensure its safe and successful application in synthesis and development workflows.

References

- PubChem. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809.
- PubChemLite. 2-amino-6-bromopyrazine (C4H4BrN3).
- PharmaCompass. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine.
- PubChem. 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539.
- Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biosynth.com [biosynth.com]
- 2. 2-Amino-6-bromopyrazine [srdpharma.com]
- 3. 6-BROMOPYRAZIN-2-AMINE | 54237-53-5 [amp.chemicalbook.com]
- 4. H27465.03 [thermofisher.com]
- 5. PubChemLite - 2-amino-6-bromopyrazine (C4H4BrN3) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [physical properties of 6-Bromopyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112752#physical-properties-of-6-bromopyrazin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com